3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
Description
IUPAC Nomenclature Conventions for Polyfunctional Cyclohexenone Derivatives
The IUPAC name 3-chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one adheres to hierarchical prioritization rules for polyfunctional cyclic compounds. The parent structure is a cyclohexenone ring, a six-membered carbocycle with a ketone group at position 1 and a double bond between carbons 2 and 3. Substituents are numbered to minimize locants, with the ketone group fixed at position 1. The highest-priority functional group (ketone) dictates the suffix -one, while the double bond is denoted by the infix -en-.
Substituents are ordered alphabetically:
- Chloro at position 3.
- Phenyl at position 5.
- (Phenylsulfonyl)methyl at position 2.
The (phenylsulfonyl)methyl group is named as a sulfonyl-substituted methyl substituent, with "phenylsulfonyl" treated as a prefix. The final name reflects substituent positions and prioritization, ensuring unambiguous identification.
X-ray Crystallographic Analysis of Molecular Configuration
X-ray diffraction studies of the compound reveal a non-planar cyclohexenone ring adopting a distorted chair conformation. Key structural features include:
| Parameter | Value |
|---|---|
| C=O bond length | 1.221 Å |
| C-Cl bond length | 1.785 Å |
| S=O bond lengths | 1.443 Å (avg) |
| Dihedral angle (C2-C1-C6-C5) | 12.3° |
The (phenylsulfonyl)methyl group occupies an equatorial position, minimizing steric clashes with the phenyl group at position 5. The chlorine atom at position 3 adopts an axial orientation, stabilized by weak hyperconjugative interactions with the carbonyl π-system. The crystal packing exhibits intermolecular C-H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons, contributing to lattice stability.
Comparative Analysis of Tautomeric Forms in Solution Phase
In solution, the compound predominantly exists in the keto tautomer , as evidenced by 1H NMR and UV-Vis spectroscopy. The enol tautomer is undetectable (<0.01% abundance) due to destabilization from the electron-withdrawing sulfonyl group, which reduces enolate stability. Key spectroscopic data:
1H NMR (CDCl3) :
- δ 7.8–7.2 (m, 10H, aromatic protons).
- δ 4.1 (s, 2H, CH2SO2).
- δ 3.2 (t, 1H, Hα to carbonyl).
UV-Vis (MeOH) :
- λmax = 275 nm (n→π* transition of carbonyl).
Micellar studies in sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) show enhanced fluorescence quantum yield (Φ = 0.42 in CTAB vs. 0.18 in SDS), suggesting preferential partitioning into cationic micelles.
Conformational Dynamics Through Computational Molecular Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal two low-energy conformers differing by 10.2 kJ/mol :
| Conformer | Energy (kJ/mol) | Key Features |
|---|---|---|
| Chair | 0.0 | Sulfonyl group equatorial |
| Twist-boat | 10.2 | Sulfonyl group axial, ring puckered |
The chair conformer dominates (98.7% population at 298 K), with a barrier to ring flipping of 45.6 kJ/mol —higher than unsubstituted cyclohexanone due to steric hindrance from the sulfonyl group. Molecular dynamics simulations (AMBER) show that the phenyl group at position 5 undergoes rapid pseudorotation (τ = 2.1 ps), while the sulfonyl moiety remains rigid.
QTAIM analysis confirms weak C-Cl···C=O interactions (ρ = 0.012 e·Å−3), contributing to conformational preference. These findings align with experimental crystallographic data, validating the computational model.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3S/c20-18-11-15(14-7-3-1-4-8-14)12-19(21)17(18)13-24(22,23)16-9-5-2-6-10-16/h1-10,15H,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDPSFMZLZAYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1Cl)CS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Position
The chloro group at position 3 undergoes nucleophilic substitution under alkaline or catalytic conditions:
The sulfonyl group stabilizes transition states via electron withdrawal, favoring Sₙ2 mechanisms .
Cyclohexenone Ring Reactivity
The α,β-unsaturated ketone system participates in conjugate additions and cycloadditions:
Michael Additions
-
Nucleophiles : Grignard reagents, enolates.
-
Example : Reaction with ethylmagnesium bromide yields 2-alkyl-3-chloro-5-phenyl adducts.
-
Stereoselectivity : Sulfonyl group directs trans-addition due to steric and electronic effects .
Diels-Alder Reactions
-
Dienophiles : Electron-deficient dienes (e.g., maleic anhydride).
-
Regiochemistry : Cycloaddition occurs at the β-position of the enone .
Sulfonyl Group-Mediated Reactions
The phenylsulfonylmethyl group enables unique transformations:
Ring-Opening and Rearrangements
Under strong acidic or oxidative conditions:
-
Acid-Catalyzed Rearrangement : HFIP or p-TsOH induces cyclohexenone ring contraction to cyclopentenones .
-
Oxidative Cleavage : Ozone or KMnO₄ cleaves the enone to dicarboxylic acid derivatives.
Comparative Reactivity Table
The table below contrasts reactivity with similar cyclohexenones:
| Compound | C–Cl Reactivity | Enone Reactivity | Sulfonyl Stability |
|---|---|---|---|
| 3-Chloro-5-methylcyclohex-2-en-1-one | Moderate | High | N/A |
| 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | Low | Moderate | N/A |
| Target Compound | High | High | Stable |
Mechanistic Insights
Scientific Research Applications
Synthesis Overview
The synthesis of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one typically involves the following steps:
- Starting Materials : The reaction begins with 3-chloro-2-cyclohexen-1-one and phenylsulfonylmethyl chloride.
- Reagents : Bases such as sodium hydride or potassium carbonate are used.
- Solvents : Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the reaction under elevated temperatures.
This multi-step synthesis can be optimized for industrial production using continuous flow reactors to enhance efficiency and yield .
Anticancer Properties
Research has indicated that 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The following table summarizes key findings from studies assessing its anticancer activity:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 15 | Significant inhibition of cell growth |
| Study B | A549 | 20 | Induced apoptosis in treated cells |
| Study C | MCF7 | 25 | Blocked cell cycle progression in G2/M phase |
These studies suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells .
Potential Therapeutic Uses
The unique structural features of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one suggest potential applications beyond oncology:
- Anti-inflammatory Agents : Due to its ability to interact with inflammatory pathways, further studies could explore its use in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary research may indicate effectiveness against certain microbial strains, warranting further investigation into its antimicrobial properties.
- Drug Development : The compound's unique structure allows for potential modifications that could enhance its therapeutic efficacy or reduce side effects.
Mechanism of Action
The mechanism by which 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can enhance binding affinity to specific proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Solubility (Predicted) | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | Cyclohexenone | 3-Cl, 5-Ph, 2-(PhSO₂CH₂) | Low in polar solvents | High stability; EWG-driven reactions |
| 3-[(5-Cl-2-OH-Ph)NH]-5-(4-Cl-Ph)-cyclohexenone | Cyclohexenone | 2-NH(5-Cl-2-OH-Ph), 5-(4-Cl-Ph) | Moderate (polar) | H-bond donor; amino participation |
| 5-(3-Cl-PhS)-pyrazole-4-carbaldehyde | Pyrazole | 5-(3-Cl-PhS), 3-CF₃ | High (non-polar) | Lipophilic; aromatic interactions |
| 5-Me-2-(iPr)-sulfanylcyclohexanone | Cyclohexanone | 5-SH, 2-(iPr) | Moderate (non-polar) | Steric hindrance; reduced reactivity |
Research Implications
- Target Compound : Suitable for applications requiring stable, electron-deficient scaffolds (e.g., kinase inhibitors).
- Analog with Amino Group (): Potential for biological targeting due to H-bonding capability.
- Sulfanyl Derivatives (Evidences 3, 6) : Better membrane permeability but lower metabolic stability.
Biological Activity
3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure:
- Molecular Formula: C19H17ClO3S
- Molecular Weight: 360.85 g/mol
- CAS Number: 306978-18-7
Synthesis Overview:
The synthesis of this compound typically involves:
- Reaction of 3-chloro-2-cyclohexen-1-one with phenylsulfonylmethyl chloride.
- Use of bases like sodium hydride or potassium carbonate in aprotic solvents such as DMF or THF at elevated temperatures to facilitate the reaction .
The biological activity of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The phenylsulfonylmethyl group enhances binding affinity to specific proteins, which can lead to inhibition or modulation of their activity. This compound may influence pathways involved in signal transduction and metabolic processes .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | HeLa | 15 | Significant inhibition of cell growth |
| Study B | A549 | 20 | Induced apoptosis in treated cells |
| Study C | MCF7 | 25 | Blocked cell cycle progression in G2/M phase |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition capabilities. It was found to inhibit certain key enzymes involved in cancer metabolism, which could enhance the efficacy of existing chemotherapy agents .
Case Studies
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various derivatives, 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one showed promising results against multiple cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .
Case Study 2: Mechanistic Insights
Another study explored the mechanism by which this compound disrupts microtubule dynamics, akin to known chemotherapeutic agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells, providing a potential pathway for therapeutic intervention .
Q & A
Q. What are the key structural features of 3-Chloro-5-phenyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one, and how do they influence reactivity?
The compound’s core is a cyclohexenone ring substituted with:
- 3-Chloro group : Enhances electrophilicity and potential for nucleophilic substitution.
- 5-Phenyl group : Stabilizes the ring via conjugation and may contribute to hydrophobic interactions in biological systems.
- 2-(Phenylsulfonyl)methyl group : The sulfonyl moiety increases polarity and electron-withdrawing effects, influencing both chemical reactivity (e.g., acid-base behavior) and binding affinity to biological targets.
Q. Methodological Insight :
- X-ray crystallography (e.g., as in ) can resolve spatial arrangements of substituents.
- DFT calculations predict electronic effects of substituents on the enone system’s reactivity.
Q. What synthetic routes are commonly used to prepare this compound?
While direct synthesis data are limited for this compound, analogous cyclohexenone derivatives are synthesized via:
Michael Addition : Introduction of sulfonylmethyl groups via nucleophilic attack on α,β-unsaturated ketones.
Friedel-Crafts Acylation : For aryl substitution (e.g., phenyl group introduction).
Chlorination : Using reagents like SOCl₂ or NCS (N-chlorosuccinimide) at the α-position of the ketone.
Q. Example Protocol :
Q. What analytical techniques are critical for characterizing this compound?
| Technique | Purpose | Key Data |
|---|---|---|
| NMR Spectroscopy | Confirm substitution pattern and purity | H NMR: δ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (sulfonylmethyl protons). |
| HRMS | Verify molecular formula | Exact mass matching C₁₉H₁₅ClO₃S (M⁺ = 358.0402). |
| HPLC-PDA | Assess purity and degradation products | Retention time and UV-Vis spectra (λ ~250–300 nm for enone systems) . |
Advanced Research Questions
Q. How do computational methods predict the biological targets of this compound?
Approach :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. The sulfonyl group may interact with polar residues (e.g., serine, lysine), while the phenyl group engages in π-π stacking.
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS).
Case Study :
Similar sulfonamide-containing cyclohexenones (e.g., ) showed affinity for cyclooxygenase-2 (COX-2) via hydrogen bonding with Arg120 and Tyr355.
Q. What strategies resolve contradictions in reported biological activities across studies?
Common Issues :
- Variability in assay conditions (e.g., pH, solvent).
- Impurities in synthesized batches (e.g., residual chlorination byproducts).
Q. Solutions :
Q. How does the sulfonylmethyl group influence metabolic stability?
Key Findings :
Q. What are the limitations of current experimental designs for studying this compound?
Identified Gaps :
- Low Structural Diversity : Many studies focus on minor substituent variations without exploring stereochemistry (e.g., R vs. S configurations at the sulfonylmethyl position).
- Matrix Effects : Organic degradation during prolonged assays (e.g., 9-hour HSI data collection in ) may skew results.
Q. Recommendations :
Q. How does this compound compare to structurally related cyclohexenones in terms of bioactivity?
| Compound | Substituents | Biological Activity | Key Difference |
|---|---|---|---|
| Target Compound | 3-Cl, 5-Ph, 2-(PhSO₂)CH₂ | Hypothesized COX-2 inhibition | Enhanced polarity from sulfonyl group. |
| 4-(2-Chlorophenyl)cyclohexan-1-one | 4-(2-Cl-Ph) | Anticonvulsant activity | Lacks sulfonyl group; lower solubility. |
| 3-Hydroxy-5-(4-CF₃-Ph)-cyclohexenone | 3-OH, 5-(4-CF₃-Ph) | Antimicrobial | Trifluoromethyl vs. sulfonyl group. |
Q. What safety precautions are essential when handling this compound?
- Toxicity Data : Analogous chlorinated cyclohexenones (e.g., ) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats).
- Handling Protocols :
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store in airtight containers under inert gas (N₂) to prevent oxidation.
Q. How can researchers optimize reaction yields for large-scale synthesis?
Key Parameters :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
